molecular formula C26H25N3O3S2 B2672426 4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 325725-35-7

4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No. B2672426
CAS RN: 325725-35-7
M. Wt: 491.62
InChI Key: CUBDPYXFCHPVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, commonly known as ANITAB, is a small molecule that has been extensively studied for its potential use in scientific research. ANITAB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing thiazole and naphthalene moieties, have been extensively studied for their wide range of biological activities. For instance, phenothiazines, which share structural similarities with the compound , exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. These activities are attributed to their interactions with biological systems, such as DNA intercalation and membrane penetration due to their lipophilic nature (Pluta, Morak-Młodawska, & Jeleń, 2011). Similarly, naphthalimide derivatives, recognized for their cyclic double imides and the naphthalene framework, show potential in medicinal applications, including anticancer, antibacterial, antifungal, and antidepressant treatments. Their planar structure facilitates interaction with biological targets through noncovalent bonds (Gong, Addla, Lv, & Zhou, 2016).

Synthetic Applications and Structural Modifications

The versatility in chemical structure and reactivity of compounds containing thiazole and naphthalene units allows for a wide range of synthetic applications. These compounds serve as key intermediates in the synthesis of more complex molecules with enhanced biological activities. Structural modifications, such as sulfonylation and azepane linking, play a crucial role in modulating the physicochemical properties and biological activities of these molecules. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, outline the importance of structural modifications in developing compounds with potential insecticidal, antiblastic, and antihypertensive activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-25(20-12-14-21(15-13-20)34(31,32)29-16-5-1-2-6-17-29)28-26-27-24(18-33-26)23-11-7-9-19-8-3-4-10-22(19)23/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBDPYXFCHPVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.